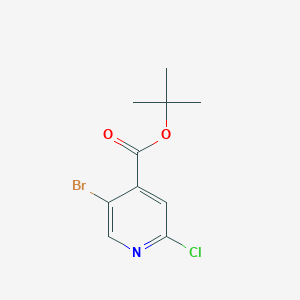

Tert-butyl 5-bromo-2-chloropyridine-4-carboxylate

Description

Tert-butyl 5-bromo-2-chloropyridine-4-carboxylate (CAS: 1609130-63-3) is a halogenated pyridine derivative with the molecular formula C₁₀H₁₁BrClNO₂ and a molecular weight of 292.57 g/mol. The compound features a pyridine ring substituted with bromine (at position 5), chlorine (at position 2), and a tert-butyl carboxylate ester group (at position 4). This structural configuration makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where the bromine and chlorine substituents act as leaving groups or coupling sites.

The tert-butyl ester group enhances solubility in organic solvents and provides steric protection to the carboxylate moiety, improving stability during synthetic processes. The compound is typically stored under inert conditions due to the sensitivity of halogenated aromatics to light and moisture.

Properties

IUPAC Name |

tert-butyl 5-bromo-2-chloropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)6-4-8(12)13-5-7(6)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNZHCAADQUCRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-2-chloropyridine-4-carboxylate typically involves the halogenation of pyridine derivatives followed by esterification. One common method includes the bromination of 2-chloropyridine-4-carboxylic acid using bromine or a brominating agent under controlled conditions. The resulting 5-bromo-2-chloropyridine-4-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-2-chloropyridine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding different derivatives.

Oxidation Reactions: The pyridine ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while reduction reactions can produce dehalogenated compounds .

Scientific Research Applications

Organic Synthesis

Tert-butyl 5-bromo-2-chloropyridine-4-carboxylate serves as a versatile intermediate in organic synthesis. It can undergo various reactions, including:

- Substitution Reactions: The bromine and chlorine atoms can be replaced with other functional groups, allowing for the creation of diverse derivatives.

- Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Table 1: Common Reactions of this compound

| Reaction Type | Description | Typical Conditions |

|---|---|---|

| Substitution | Replacement of halogens with nucleophiles | Use of nucleophiles like NaOEt |

| Hydrolysis | Conversion to carboxylic acid | Acidic or basic conditions |

| Oxidation/Reduction | Modification of functional groups | Various oxidizing/reducing agents |

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Activity: Preliminary studies suggest effectiveness against various pathogens.

- Antitumor Activity: Investigations have shown potential in inhibiting cancer cell proliferation.

Case Study: Antitumor Activity

In a study conducted on breast cancer cell lines, this compound demonstrated significant inhibition of cell growth, suggesting its potential as a lead compound in cancer therapeutics.

Pharmaceutical Applications

The compound is being explored as a pharmaceutical intermediate. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific metabolic pathways.

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Enzyme Inhibition | Potential inhibitor for metabolic enzymes |

| Drug Development | Intermediate for synthesizing bioactive compounds |

| Targeted Therapy | Modulation of specific receptors |

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The presence of halogen atoms and the ester group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 5-bromo-2-chloropyridine-4-carboxylate, we compare it with structurally related pyridine derivatives. Key compounds include:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Reactivity in Cross-Coupling Reactions The bromine and chlorine substituents in this compound facilitate sequential functionalization. Bromine is more reactive than chlorine in palladium-catalyzed couplings, enabling selective modifications. In contrast, the ketone group in (5-Bromo-2-chloropyridin-4-yl)(3,3-difluoropyrrolidin-1-yl)methanone reduces electrophilicity at the pyridine ring, making it less reactive in nucleophilic substitutions compared to the carboxylate ester.

Solubility and Stability The tert-butyl ester group in the target compound improves lipophilicity, enhancing solubility in non-polar solvents like dichloromethane or toluene. This contrasts with the polar ketone group in the difluoropyrrolidinyl derivative, which increases water solubility but reduces stability under acidic conditions. The pyrrolidine-based ester (C₁₇H₂₅NO₄) exhibits higher steric hindrance due to its bicyclic structure, further stabilizing the ester group against hydrolysis compared to the simpler pyridine-based analogue.

Synthetic Applications this compound is preferred in multi-step syntheses requiring orthogonal reactivity (e.g., bromine for cross-coupling, chlorine for SNAr reactions). The difluoropyrrolidinyl methanone derivative is often used in medicinal chemistry to introduce fluorine atoms, which improve metabolic stability and bioavailability.

For example, tert-butyl alcohol (a common precursor) is flammable (flash point: 11°C) and reacts violently with oxidizers, necessitating precautions like grounding containers and using explosion-proof equipment.

Research Findings and Implications

Electron-Withdrawing Effects : The carboxylate ester in this compound withdraws electron density from the pyridine ring, activating the bromine substituent for nucleophilic attack. This contrasts with electron-donating groups (e.g., methoxy), which deactivate the ring.

Thermal Stability : Differential scanning calorimetry (DSC) studies suggest that halogenated pyridines with tert-butyl esters decompose above 200°C, making them suitable for high-temperature reactions.

Biological Activity

Tert-butyl 5-bromo-2-chloropyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 307.57 g/mol. The compound features a pyridine ring substituted with bromine and chlorine atoms, which enhance its reactivity and biological interactions. The tert-butyl group acts as a protecting group, often used in organic synthesis to stabilize reactive intermediates.

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties against various bacterial strains. The presence of halogen substituents in the pyridine ring is believed to enhance these activities by promoting interactions with microbial targets.

Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer activity. The structural features of the pyridine ring allow for potential interactions with biological targets involved in cancer progression. For instance, studies on related compounds have shown inhibitory effects on human tumor cell lines, suggesting that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving reactive oxygen species (ROS) accumulation and cell cycle arrest .

Data Table: Comparison of Similar Compounds

| Compound Name | CAS Number | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| Tert-butyl (5-bromo-2-chloropyridin-3-yl)carbamate | 682383 | Not specified | Yes |

| Tert-butyl (4-bromopyridin-2-yl)carbamate | 207799-10-8 | Not specified | Yes |

| Tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate | 748812-61-5 | Not specified | Yes |

| Tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate | 1207175-73-2 | Not specified | Yes |

Case Studies and Research Findings

- Antitumor Studies : A study investigating the antitumor activity of β-carboline derivatives highlighted that compounds with similar structural features to this compound exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and K562 (leukemia) cells. The mechanism involved ROS-mediated apoptosis and cell cycle arrest at the G0/G1 phase .

- Mechanistic Insights : Another research effort focused on the structure–activity relationship (SAR) of pyridine derivatives, revealing that halogenated compounds could effectively inhibit key enzymes involved in tumor growth. These findings suggest that the presence of bromine and chlorine in the structure may enhance binding affinity to biological targets .

- Safety Profile : Preliminary toxicity studies indicate that similar compounds do not exhibit significant side effects in vivo, making them promising candidates for further therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.